2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate typically involves the reaction of 2,2-difluorocyclopentanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-(2,2-difluorocyclopentyl)ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and activity .
Comparison with Similar Compounds
2-(2,2-Difluorocyclopentyl)ethyl methanesulfonate can be compared with other similar compounds such as:
2-(2,2-Difluorocyclopentyl)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-(2,2-Difluorocyclopentyl)ethyl chloride: Another related compound that can undergo similar substitution reactions.
2-(2,2-Difluorocyclopentyl)ethyl acetate: This compound is used in similar applications and has comparable reactivity.
The uniqueness of this compound lies in its specific reactivity and the presence of the methanesulfonate group, which makes it particularly useful in certain synthetic and biological applications .
Properties
IUPAC Name |
2-(2,2-difluorocyclopentyl)ethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-4-7-3-2-5-8(7,9)10/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUGQNHIYKEOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CCCC1(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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